N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16391664
InChI: InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19)
SMILES:
Molecular Formula: C15H11N3O4S
Molecular Weight: 329.3 g/mol

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS No.:

Cat. No.: VC16391664

Molecular Formula: C15H11N3O4S

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide -

Specification

Molecular Formula C15H11N3O4S
Molecular Weight 329.3 g/mol
IUPAC Name N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19)
Standard InChI Key LMPLQWDGKDVNNB-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CS4

Introduction

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound features a 1,2,5-oxadiazole ring substituted with a thiophene moiety and a benzodioxine carboxamide group. Oxadiazoles are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves multi-step reactions:

  • Formation of the Oxadiazole Core:

    • The 1,2,5-oxadiazole ring can be synthesized by cyclization of diacylhydrazides or nitrile oxides with suitable reagents.

    • Thiophene derivatives are introduced during this step to form the thiophenyl-substituted oxadiazole.

  • Coupling with Benzodioxine Derivative:

    • The benzodioxine moiety is typically synthesized from catechol derivatives.

    • The final coupling reaction involves forming the carboxamide bond between the oxadiazole-thiophene intermediate and the benzodioxine derivative.

Applications in Drug Design

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be explored for:

  • Antimicrobial Drugs: Effective against resistant bacterial strains.

  • Cancer Therapeutics: Potential inhibitor of key cancer pathways based on docking studies .

  • Anti-inflammatory Agents: By targeting COX enzymes or other inflammatory mediators .

Future Directions

Further research is required to:

  • Conduct in vitro and in vivo biological assays for antimicrobial and anticancer activities.

  • Perform molecular docking studies to identify specific protein targets.

  • Optimize the compound's pharmacokinetic properties for drug development.

This compound represents a promising candidate for pharmaceutical research due to its unique chemical structure and potential biological activities.

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